molecular formula C10H13N3O B2674551 N-(4-methoxyphenyl)imidazolidin-2-imine CAS No. 53976-95-7

N-(4-methoxyphenyl)imidazolidin-2-imine

Cat. No.: B2674551
CAS No.: 53976-95-7
M. Wt: 191.234
InChI Key: ZCGHVGWHOPGTES-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)imidazolidin-2-imine typically involves the reaction of 4-methoxyaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine ring. The reaction conditions generally include heating the mixture at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)imidazolidin-2-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)imidazolidin-2-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)imidazolidin-2-imine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The methoxy group on the phenyl ring can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)imidazolidin-2-imine is unique due to its specific imine functionality, which allows it to participate in a variety of chemical reactions and interactions that are not possible with its analogs. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-14-9-4-2-8(3-5-9)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGHVGWHOPGTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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